Cas no 16886-09-2 (3-(prop-2-en-1-yl)-1h-indole)
3-(prop-2-en-1-yl)-1h-indole structure
Product Name:3-(prop-2-en-1-yl)-1h-indole
CAS-nummer:16886-09-2
MF:C11H11N
MW:157.211742639542
MDL:MFCD08361736
CID:121963
PubChem ID:12281271
Update Time:2025-04-18
3-(prop-2-en-1-yl)-1h-indole Chemische en fysische eigenschappen
Naam en identificatie
-
- 3-Allyl-1H-indole
- 3-Allylindole
- 1H-Indole,3-(2-propen-1-yl)-
- 3-prop-2-enyl-1H-indole
- 3-Allyl-indol
- UWJLKFQVYFDQEQ-UHFFFAOYSA
- 3-(2-PROPENYL)INDOLE
- 3-(prop-2-en-1-yl)-1h-indole
- UWJLKFQVYFDQEQ-UHFFFAOYSA-
- PB41189
- A882145
- MFCD08361736
- AS-31205
- SY023431
- InChI=1/C11H11N/c1-2-5-9-8-12-11-7-4-3-6-10(9)11/h2-4,6-8,12H,1,5H2
- CS-0051669
- SCHEMBL10109110
- DTXSID00484023
- 1H-Indole, 3-(2-propen-1-yl)-
- AKOS006291114
- UWJLKFQVYFDQEQ-UHFFFAOYSA-N
- EN300-1830122
- 16886-09-2
- 1H-indole, 3-(2-propenyl)-
- SCHEMBL547396
-
- MDL: MFCD08361736
- Inchi: 1S/C11H11N/c1-2-5-9-8-12-11-7-4-3-6-10(9)11/h2-4,6-8,12H,1,5H2
- InChI-sleutel: UWJLKFQVYFDQEQ-UHFFFAOYSA-N
- LACHT: N1C=C(CC=C)C2C=CC=CC1=2
Berekende eigenschappen
- Exacte massa: 157.08900
- Monoisotopische massa: 157.089149
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 12
- Aantal draaibare bindingen: 2
- Complexiteit: 164
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.3
- Topologisch pooloppervlak: 15.8
Experimentele eigenschappen
- Kleur/vorm: No data available
- Dichtheid: 1.1±0.1 g/cm3
- Smeltpunt: No data available
- Kookpunt: 297.9℃ at 760 mmHg
- Vlampunt: 127.6±11.3 °C
- Brekindex: 1.636
- PSA: 15.79000
- LogboekP: 2.89640
3-(prop-2-en-1-yl)-1h-indole Beveiligingsinformatie
- Signaalwoord:warning
- Gevaarverklaring: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Waarschuwingsverklaring: P264处理后彻底清洗+P280戴防护手套/穿防护服/戴防护眼罩/戴防护面具+P305如果进入眼睛+P351用水小心冲洗几分钟+P338取出隐形眼镜(如果有)并且易于操作,继续冲洗+P337如果眼睛刺激持续+P313获得医疗建议/护理
- Veiligheidsinstructies: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Opslagvoorwaarde:室温保存
3-(prop-2-en-1-yl)-1h-indole Douanegegevens
- HS-CODE:2933990090
- Douanegegevens:
中国海关编码:
2933990090概述:
2933990090. 其他仅含氮杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(prop-2-en-1-yl)-1h-indole Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199008724-5g |
3-Allyl-1H-indole |
16886-09-2 | 95% | 5g |
$398.95 | 2022-04-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YP635-1g |
3-(prop-2-en-1-yl)-1h-indole |
16886-09-2 | 95% +(stabilized with MEHQ) | 1g |
1883.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YP635-50mg |
3-(prop-2-en-1-yl)-1h-indole |
16886-09-2 | 95% +(stabilized with MEHQ) | 50mg |
279.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YP635-200mg |
3-(prop-2-en-1-yl)-1h-indole |
16886-09-2 | 95% +(stabilized with MEHQ) | 200mg |
696.0CNY | 2021-08-04 | |
| Chemenu | CM147554-5g |
3-Allyl-1H-indole |
16886-09-2 | 95% | 5g |
$351 | 2021-08-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D853004-1g |
3-Allylindole |
16886-09-2 | ≥95% | 1g |
992.70 | 2021-05-17 | |
| abcr | AB451159-1 g |
3-Allylindole; . |
16886-09-2 | 1g |
€330.70 | 2023-06-15 | ||
| abcr | AB451159-5 g |
3-Allylindole; . |
16886-09-2 | 5g |
€885.30 | 2023-06-15 | ||
| Apollo Scientific | OR930440-250mg |
3-(2-Propenyl)indole |
16886-09-2 | 95% | 250mg |
£130.00 | 2025-02-21 | |
| Apollo Scientific | OR930440-1g |
3-(2-Propenyl)indole |
16886-09-2 | 95% | 1g |
£300.00 | 2025-02-21 |
3-(prop-2-en-1-yl)-1h-indole Gerelateerde literatuur
-
Dattatraya H. Dethe,Raghavender Boda Org. Biomol. Chem. 2016 14 5843
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